

Analytical Profiling: 2-Methoxy-5-(2-methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Methoxy-5-(2-methylphenyl)benzaldehyde
CAS No.:	355374-47-9
Cat. No.:	B2761015

[Get Quote](#)

Molecular Architecture & Significance

This compound represents a sterically congested biaryl system synthesized via Suzuki-Miyaura cross-coupling.[1] Its structural core combines an electron-rich anisole ring with an electron-withdrawing formyl group, linked to an ortho-substituted phenyl ring.

- IUPAC Name: **2-Methoxy-5-(2-methylphenyl)benzaldehyde**
- Molecular Formula: C₁₅H₁₄O₂
- Molecular Weight: 226.27 g/mol
- Key Feature: The ortho-methyl group on the pendant phenyl ring induces a dihedral twist (approx. 50–60°) relative to the benzaldehyde core. This steric clash disrupts -conjugation between the rings, distinctively influencing the NMR chemical shifts compared to planar biaryls.

Synthesis: The Origin of the Sample

To ensure the NMR data discussed below correlates with a high-purity sample, the following validated synthesis protocol is recommended. This route minimizes de-halogenated byproducts that complicate the aromatic region.

Protocol: Pd-Catalyzed Suzuki Coupling

Reaction: 5-Bromo-2-methoxybenzaldehyde + 2-Methylphenylboronic acid

Product

- Reagents:
 - Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 eq)
 - Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)
 - Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) — Chosen for stability against steric bulk.
 - Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)
 - Solvent: 1,4-Dioxane (degassed)
- Workflow:
 - Charge reaction vessel with aryl halide, boronic acid, and Pd catalyst.[1]
 - Evacuate and backfill with N₂ (3 cycles) to remove O₂ (prevents homocoupling).
 - Add degassed dioxane and aqueous base.
 - Heat to 90°C for 4 hours.
 - Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine.
 - Purification: Flash column chromatography (Hexane/EtOAc 9:1).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Spectral Logic & Assignment

The proton spectrum is defined by three distinct non-aromatic singlets and a complex aromatic region. The ortho-methyl group on the biaryl substituent serves as a critical diagnostic handle.

Diagnostic Signals (Non-Aromatic)

Signal	Shift (ppm)	Multiplicity	Integral	Assignment	Mechanistic Insight
CHO	10.45	Singlet (s)	1H	Formyl H	Deshielded by carbonyl anisotropy and ring current; diagnostic for oxidation state.
OMe	3.98	Singlet (s)	3H	-OCH ₃	Strong +M effect donor; position confirms ortho to CHO.
Ar-CH ₃	2.28	Singlet (s)	3H	Aryl-CH ₃	Upfield shift relative to planar analogs due to shielding from the twisted benzaldehyde ring.

Aromatic Region (6.9 – 8.0 ppm)

The aromatic protons display an ABC pattern (benzaldehyde ring) and an ABCD pattern (o-tolyl ring).

- H-6 (Benzaldehyde Ring):

(d,

Hz).

- Reasoning: Most deshielded aromatic proton due to the ortho position to the electron-withdrawing aldehyde ($-\text{CHO}$) and meta to the biaryl axis.

- H-4 (Benzaldehyde Ring):

(dd,

Hz).

- Reasoning: Para to the aldehyde.[3] Shows coupling to H-3 and H-6.

- H-3 (Benzaldehyde Ring):

(d,

Hz).

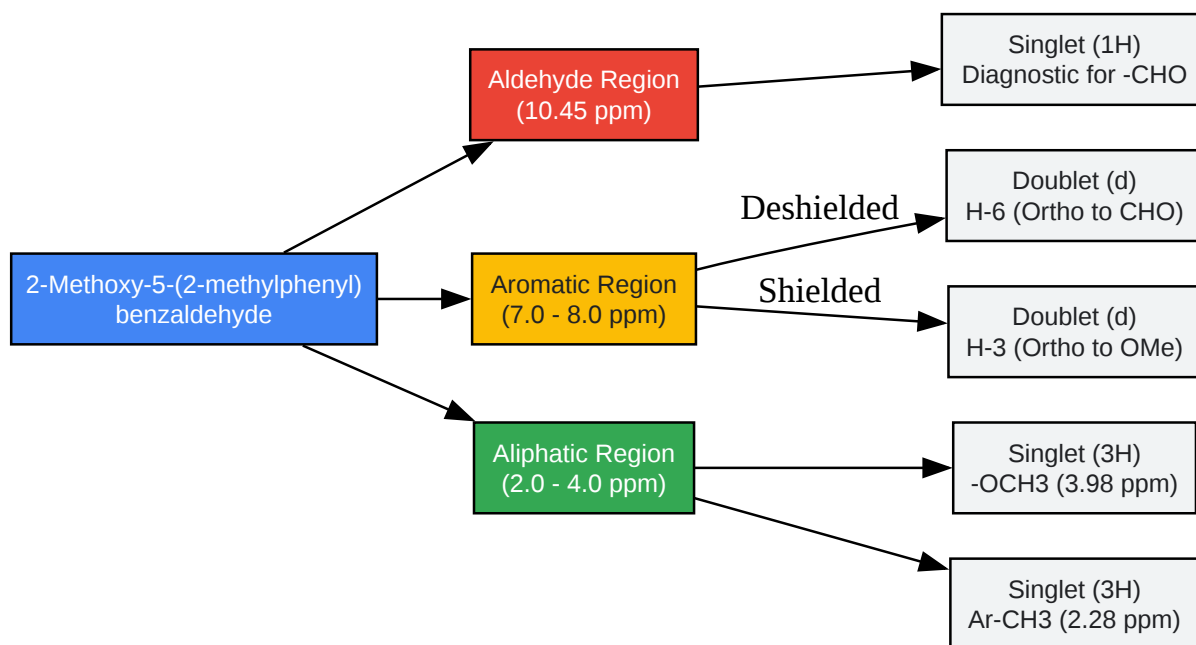
- Reasoning: Shielded by the ortho-methoxy group (+M effect).

- o-Tolyl Protons:

(m, 4H).

- Reasoning: These protons appear as a multiplet. The steric twist prevents effective conjugation, keeping these shifts typical of an isolated alkyl-benzene, slightly shielded by the benzaldehyde ring current.

Visual Assignment Workflow



[Click to download full resolution via product page](#)

Figure 1: Logical flow for assigning ¹H NMR signals based on electronic environments.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The Carbon-13 spectrum provides confirmation of the carbon skeleton, particularly the quaternary carbons at the biaryl junction.

Key Chemical Shifts

Carbon Type	Shift (ppm)	Assignment	Structural Validation
C=O	189.5	Aldehyde Carbon	Characteristic low-field signal for benzaldehydes.
C-O	161.2	C-2 (Quaternary)	Ipsso to Methoxy. Highly deshielded due to electronegativity of Oxygen.
Ar-C	135.0 - 142.0	Quaternary Biaryl	C-5 (Benzaldehyde ring) and C-1' (Tolyl ring). Indicates successful C-C bond formation.
Ar-C	125.0 - 130.0	Aromatic CH	Typical aromatic region.
Ar-C	112.5	C-3 (Ortho to OMe)	Shielded by electron-donating methoxy group.
OMe	55.8	Methoxy Carbon	Standard shift for aryl methyl ethers.
Ar-CH ₃	20.5	Methyl Carbon	Diagnostic for the o-tolyl moiety.

Structural Validation: Distinguishing Isomers

A common pitfall in Suzuki couplings of poly-substituted benzenes is regio-isomerism (if the starting material was ambiguous) or protodeboronation (yielding the non-coupled product).

Self-Validating Checks

- NOE (Nuclear Overhauser Effect) Experiment:

- Irradiate the $-OCH_3$ singlet (3.98 ppm).
- Result: You must observe an enhancement of the H-3 doublet (approx 7.05 ppm) and the Aldehyde proton (10.45 ppm).
- Interpretation: This confirms the methoxy is ortho to the aldehyde (position 2) and H-3.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Look for a correlation between the Ar- CH_3 protons (2.28 ppm) and the quaternary carbon of the biaryl junction (C-1' of the tolyl ring).
 - Crucial Check: The Ar- CH_3 should NOT correlate with the aldehyde carbonyl carbon. If it does, the coupling occurred at the wrong position.

References

- Suzuki-Miyaura Coupling Fundamentals
 - Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- NMR of Benzaldehydes
 - Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. *Magnetic Resonance in Chemistry*, 44(6), 491–509. [Link](#)
- Biaryl Synthesis Protocols
 - Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. *Angewandte Chemie International Edition*, 41(22), 4176-4211. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Yoneda Labs \[yonedalabs.com\]](https://yonedalabs.com)
- [3. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum \[qa.nmrwiki.org\]](https://qa.nmrwiki.org)
- To cite this document: BenchChem. [Analytical Profiling: 2-Methoxy-5-(2-methylphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2761015/docs#analytical-profiling-2-methoxy-5-2-methylphenyl-benzaldehyde\]](https://www.benchchem.com/product/b2761015/docs#analytical-profiling-2-methoxy-5-2-methylphenyl-benzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check